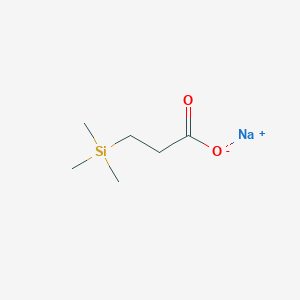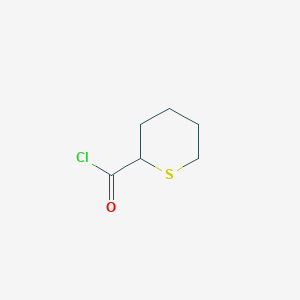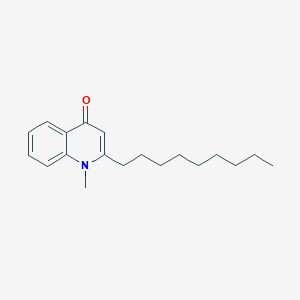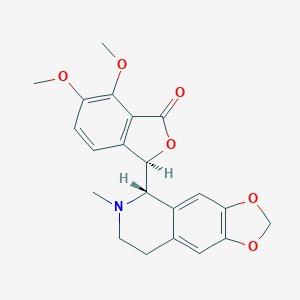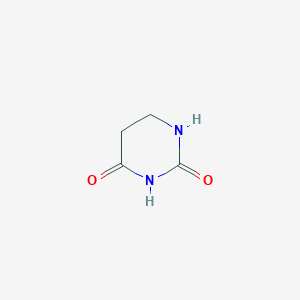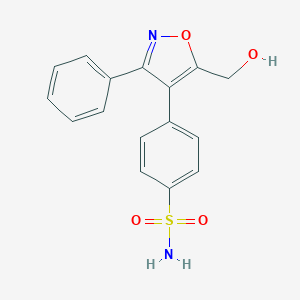
D-イド
概要
説明
D-Idose is a synthetic, non-toxic, water-soluble compound that has been developed to replace the traditional use of heavy metals in laboratory experiments. It has the potential to revolutionize the field of biochemistry and physiology, as it can be used to study the effects of various drugs and other compounds on living organisms.
科学的研究の応用
ピペリジンイミノシュガーの合成
D-イドピラノースは、ピペリジンイミノシュガーの合成における前駆体として役立ちます . これらの化合物は、グリコシダーゼなどの酵素に対する阻害効果など、生物学的活性のために大きな関心を集めています。合成には、D-イドピラノース誘導体から始まる多段階反応シーケンスが含まれ、さまざまなイミノシュガーを生成するための重要な中間体であるピペリジンニトロンが生成されます。
生化学におけるコンフォメーション研究
生化学では、D-イドピラノースを含む炭水化物のコンフォメーション分析は重要です . これらの糖の構造とコンフォメーションを理解することで、それらの生物学的役割と反応性を解明するのに役立ちます。D-イドピラノースのコンフォマーは、NMR分光法などの物理的方法を使用して研究することができ、生物学的システムにおけるその挙動に関する洞察を提供します。
医薬品への応用
D-イドピラノースは、多くの薬物の構造に不可欠なヘミアセタールとグリコシド結合の形成に関与しています . その誘導体は、医薬品の溶解性、安定性、バイオアベイラビリティに影響を与え、医薬品の薬物動態的特性を改変するために使用できます。
食品産業における役割
食品産業では、D-イドピラノースなどの炭水化物は、さまざまな用途に不可欠です。 それらは、酵素的に修飾して、甘味料、増粘剤、安定剤を生成できます . これらの修飾は、食品製品の味、食感、保存期間を変えることができ、D-イドピラノースは食品科学において貴重な成分となります。
農業研究
D-イドピラノースとその誘導体は、植物の代謝と成長を研究するために農業研究で使用できます . 植物生理学におけるそのような糖の役割を理解することは、改良された作物品種と農業慣行の開発につながる可能性があります。
材料科学のイノベーション
材料科学では、ペンタアセテートなどのD-イドピラノース誘導体は、新素材の合成に使用されます . これらの材料は、生分解性プラスチック、コーティング、および再生可能材料が望ましいその他の分野で用途があります。
Safety and Hazards
In case of exposure, it is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
D-Ido, also known as D-Idopyranoside, D-Idose, D-Idopyranose, or D-Ido-hexose, primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is upregulated in malignancy and is associated with poor prognosis in various cancers .
Mode of Action
IDO1 catalyzes the oxidation of L-tryptophan, an essential amino acid . This catalytic action is the initial step of the kynurenine pathway . The overexpression of IDO1 leads to an increase in kynurenine metabolites, which suppress T-cell activity and enable tumor cells to evade the immune system .
Biochemical Pathways
The kynurenine pathway is the primary biochemical pathway affected by D-Ido . IDO1 catalyzes the initial oxidation of L-tryptophan in this pathway . The accumulation of kynurenine metabolites, which are immunosuppressive, is induced by this action . These metabolites lead to the suppression of T-cell activity, thereby allowing tumor cells to evade the immune system .
Pharmacokinetics
The pharmacokinetics of D-Ido, like any other drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the bioavailability of D-Ido, which is crucial for its efficacy.
Result of Action
The action of D-Ido results in immunosuppressive effects due to the increased production of kynurenine metabolites . This immunosuppression allows tumor cells to evade the immune system, contributing to cancer immune escape . Overexpression of IDO1, the target of D-Ido, is associated with poor prognosis in various cancers .
生化学分析
Biochemical Properties
D-Idopyranose participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the formation of glycosidic bonds, which are crucial for the structure and function of many complex carbohydrates . The nature of these interactions often involves the formation or breaking of covalent bonds, leading to structural changes in the molecules involved .
Cellular Effects
D-Idopyranose influences various types of cells and cellular processes. It plays a role in cellular metabolism, particularly in the energy production pathways. It can also impact cell signaling pathways and gene expression, although the specific effects can vary depending on the cell type and the metabolic context .
Molecular Mechanism
At the molecular level, D-Idopyranose exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their structure and function. It can also participate in enzymatic reactions, either as a substrate or as a product, leading to changes in enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Idopyranose can change over time. Factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Idopyranose can vary with different dosages in animal models. Studies may observe threshold effects, where certain effects only occur above a certain dosage. High doses of D-Idopyranose could potentially have toxic or adverse effects .
Metabolic Pathways
D-Idopyranose is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, D-Idopyranose is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, and these interactions can influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of D-Idopyranose can affect its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
特性
IUPAC Name |
(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YIDFTEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5978-95-0 | |
| Record name | D-idose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





